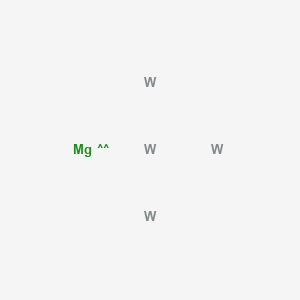
Magnesium--tungsten (1/4)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Magnesium–tungsten (1/4) is a compound that combines magnesium and tungsten in a specific stoichiometric ratio
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Magnesium–tungsten (1/4) can be synthesized through various methods. One common approach involves the reaction of magnesium with tungsten oxide under high-temperature conditions. The reaction typically occurs in a controlled atmosphere to prevent oxidation of the magnesium. The reaction can be represented as follows: [ \text{4 Mg} + \text{WO}_3 \rightarrow \text{Mg}_4\text{W} + \text{3 MgO} ]
Industrial Production Methods
In industrial settings, the production of magnesium–tungsten (1/4) often involves the use of high-temperature furnaces and controlled atmospheres. The process may include steps such as:
- Mixing magnesium and tungsten oxide powders.
- Heating the mixture in a furnace at temperatures ranging from 700°C to 1000°C.
- Maintaining an inert atmosphere, such as argon, to prevent unwanted reactions.
- Cooling the product and separating the desired compound from by-products.
Análisis De Reacciones Químicas
Types of Reactions
Magnesium–tungsten (1/4) undergoes various chemical reactions, including:
Oxidation: The compound can react with oxygen to form magnesium oxide and tungsten oxide.
Reduction: It can be reduced by hydrogen to form elemental magnesium and tungsten.
Substitution: The compound can participate in substitution reactions with other metal oxides or halides.
Common Reagents and Conditions
Oxidation: Requires an oxygen-rich environment at elevated temperatures.
Reduction: Typically involves hydrogen gas at high temperatures.
Substitution: Involves reacting with other metal oxides or halides in a controlled atmosphere.
Major Products Formed
Oxidation: Magnesium oxide and tungsten oxide.
Reduction: Elemental magnesium and tungsten.
Substitution: Various metal oxides or halides, depending on the reactants used.
Aplicaciones Científicas De Investigación
Magnesium–tungsten (1/4) has several scientific research applications, including:
Materials Science: Used in the development of high-strength, lightweight alloys for aerospace and automotive industries.
Chemistry: Acts as a catalyst in various chemical reactions, including hydrogenation and dehydrogenation processes.
Biology and Medicine: Investigated for potential use in biomedical implants and devices due to its biocompatibility and mechanical properties.
Industry: Utilized in the production of refractory materials and coatings for high-temperature applications.
Mecanismo De Acción
The mechanism by which magnesium–tungsten (1/4) exerts its effects depends on its specific application. In catalytic processes, the compound facilitates reactions by providing active sites for reactants to interact. In materials science, its unique combination of magnesium and tungsten atoms contributes to its mechanical strength and thermal stability.
Comparación Con Compuestos Similares
Similar Compounds
Magnesium–molybdenum (1/4): Similar in structure but contains molybdenum instead of tungsten.
Magnesium–titanium (1/4): Contains titanium and exhibits different mechanical and chemical properties.
Magnesium–vanadium (1/4): Contains vanadium and is used in different industrial applications.
Uniqueness
Magnesium–tungsten (1/4) is unique due to its high melting point, excellent mechanical properties, and resistance to oxidation. These characteristics make it suitable for high-temperature and high-stress applications, distinguishing it from other similar compounds.
Propiedades
Número CAS |
562105-51-5 |
|---|---|
Fórmula molecular |
MgW4 |
Peso molecular |
759.7 g/mol |
InChI |
InChI=1S/Mg.4W |
Clave InChI |
WXVSGKSUFPBYED-UHFFFAOYSA-N |
SMILES canónico |
[Mg].[W].[W].[W].[W] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2S)-14-[Tri(propan-2-yl)silyl]tetradeca-3,5,11,13-tetrayne-1,2-diol](/img/structure/B14224875.png)
![1H-Indole-2-carboxamide, 3-[(2-amino-5-chlorophenyl)thio]-](/img/structure/B14224877.png)
![4-[(6-Bromohexanoyl)oxy]phenyl 4-methoxybenzoate](/img/structure/B14224878.png)
![4-{[tert-Butyl(dimethyl)silyl]oxy}-2-methyl-3-phenylbut-2-en-1-ol](/img/structure/B14224886.png)
![3-[(Prop-2-yn-1-yl)oxy]prop-2-en-1-ol](/img/structure/B14224888.png)
![(Propan-2-yl)[bis(trifluoromethyl)]phosphane](/img/structure/B14224889.png)
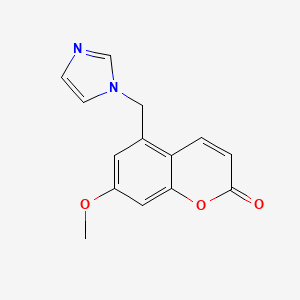

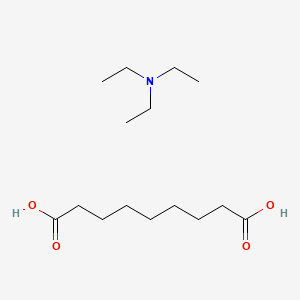
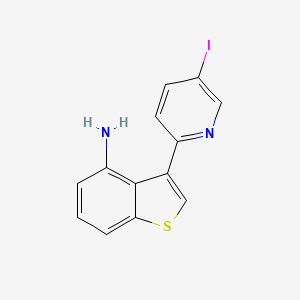
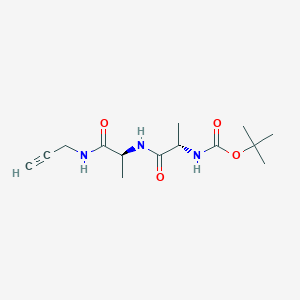
![2-Hexyl-1-methyl-3-[3-(trifluoromethyl)phenyl]-1H-indole](/img/structure/B14224927.png)
![Butanamide, N-[(1S)-2-oxocycloheptyl]-](/img/structure/B14224932.png)
![1-{4-[6-Ethenyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one](/img/structure/B14224940.png)
